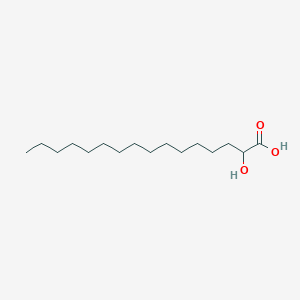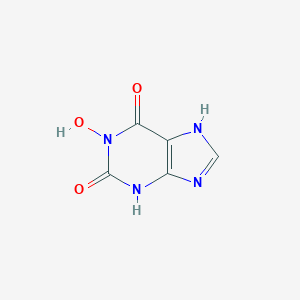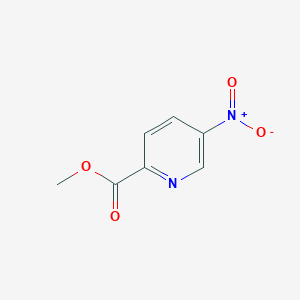
5-nitropicolinate de méthyle
Vue d'ensemble
Description
Methyl 5-nitropicolinate is a chemical compound that belongs to the class of substituted methyl pyridinecarboxylates. It is synthesized from readily available starting materials and has been studied for its potential applications in various fields of chemistry. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound, with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to the ring structure .
Synthesis Analysis
The synthesis of methyl 5-nitropicolinate involves the preparation of substituted methyl pyridinecarboxylates from 2-picoline. The process includes the conversion of 2-picoline to 4-nitro-2-picoline N-oxide and subsequently to 2-amino-5-nitropyridine. The final step involves the esterification of the acid form to produce methyl 5-nitropicolinate. This method demonstrates a general approach to synthesize various substituted methyl pyridinecarboxylates, including those with different substituents such as bromine (Br), methoxy (MeO), and dimethylamino (Me2N) groups .
Molecular Structure Analysis
While the specific molecular structure analysis of methyl 5-nitropicolinate is not detailed in the provided papers, the general structure can be inferred from its name and synthesis pathway. The molecule consists of a pyridine ring with a nitro group at the 5-position and a methyl ester group at the carboxylate position. The presence of these functional groups is likely to influence the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The provided papers do not offer detailed information on the chemical reactions specifically involving methyl 5-nitropicolinate. However, given its functional groups, it can be hypothesized that the compound would participate in reactions typical of nitroaromatics and esters. For instance, the nitro group could undergo reduction to an amine, and the ester group could be involved in hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-nitropicolinate are not explicitly discussed in the provided papers. However, the properties of such compounds are generally characterized by their molecular structure. The nitro group is an electron-withdrawing group that can affect the acidity of the molecule, while the ester group can influence its solubility and boiling point. The aromatic nature of the pyridine ring contributes to the compound's stability and potential interactions with other molecules .
In a related study, the molecule 1-methyl-5-nitroindoline was used to probe the structural change of liquid water with temperature, indicating that derivatives of nitro-substituted compounds can serve as useful probes in physical chemistry experiments. Although this study does not directly relate to methyl 5-nitropicolinate, it suggests that nitro-substituted compounds can have interesting interactions with their environment .
Relevant Case Studies
No specific case studies involving methyl 5-nitropicolinate were provided in the papers. However, the synthesis methods and potential reactivity of the compound could be relevant for further research in the development of pharmaceuticals, agrochemicals, or materials science applications, where substituted pyridinecarboxylates might play a role .
Applications De Recherche Scientifique
Performance antiprostatique
Le 5-nitropicolinate de méthyle a été utilisé dans la synthèse de nouveaux complexes de lanthanides, qui ont montré une performance antiprostatique potentielle . Ces complexes ont été testés sur une lignée cellulaire de cancer de la prostate (PC-3), montrant une activité anticancéreuse significative .
Voies de signalisation cellulaire
La recherche suggère que le this compound pourrait influencer des voies de signalisation cellulaire spécifiques. Il a été démontré qu'il active la sirtuine 1 (SIRT1), une protéine connue pour son rôle dans divers processus cellulaires, notamment la réponse au stress, le métabolisme et la longévité.
Activité antimicrobienne
Le this compound présente certaines propriétés antimicrobiennes contre certaines souches bactériennes. Cela en fait un candidat potentiel pour de nouvelles recherches dans le domaine du développement de médicaments antimicrobiens.
Études photoluminescentes
Des études photoluminescentes préliminaires ont été menées sur des complexes de lanthanides basés sur le ligand 5-nitropicolinate . Ces études ont montré une émission centrée sur le ligand pour tous les complexes .
Études de biocompatibilité
Les complexes et leurs précurseurs dans les cellules immunologiques humaines HL-60 ont montré une biocompatibilité élevée . Cela suggère des applications potentielles dans la recherche biomédicale .
Synthèse chimique
Le this compound est utilisé en synthèse chimique en raison de ses propriétés chimiques uniques . Sa masse molaire est de 182,14 et son point d'ébullition est de 340,18 °C à 760 mmHg .
Safety and Hazards
Methyl 5-nitropicolinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.
Mode of Action
MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.
Result of Action
The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.
Propriétés
IUPAC Name |
methyl 5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDJRHSHXTRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499057 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29682-14-2 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

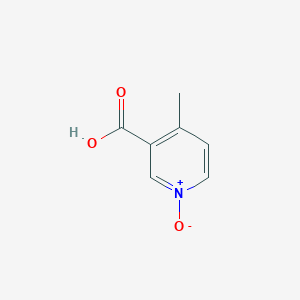


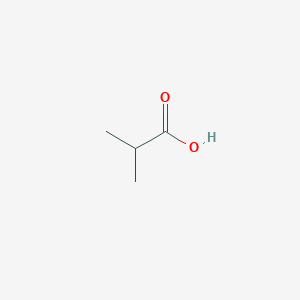


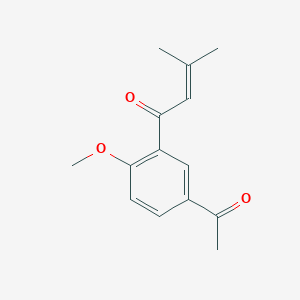

amine hydrochloride](/img/structure/B155508.png)
